N-isopentyl-2-thiophenecarboxamide
Description
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.3 g/mol |
IUPAC Name |
N-(3-methylbutyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H15NOS/c1-8(2)5-6-11-10(12)9-4-3-7-13-9/h3-4,7-8H,5-6H2,1-2H3,(H,11,12) |
InChI Key |
VNFMHXIHXJIFRW-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC=CS1 |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Substituent Effects : The 2-nitrophenyl derivative () exhibits planar distortion between the thiophene and benzene rings (dihedral angles: 8.5–13.5°), which may influence electronic properties and intermolecular interactions. In contrast, the isopentyl group in the target compound likely induces steric hindrance, reducing planarity and altering solubility.
- Bioactivity: While N-(2-nitrophenyl)-2-thiophenecarboxamide shows genotoxicity in mammalian cells , the isopentyl variant’s bioactivity remains speculative but could align with antifungal trends observed in other aliphatic carboxamides.
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